molecular formula C15H5Cl3F4N2O B2765900 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478039-58-6

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2765900
CAS No.: 478039-58-6
M. Wt: 411.56
InChI Key: ZOFSGVKYPBSYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-58-6) is a sophisticated quinoxaline derivative supplied for advanced research applications. With a molecular formula of C 15 H 5 Cl 3 F 4 N 2 O and a molecular weight of 411.57 g/mol, this compound is part of a class of molecules known for their significant pharmacological potential . Quinoxaline scaffolds are widely investigated in medicinal chemistry for their diverse biological activities . This compound is specifically designed as a key molecular building block for the synthesis and exploration of novel therapeutic agents. Research into structurally similar 6,7-disubstituted quinoxaline derivatives has demonstrated potent cytotoxic and antitumor activities, making them valuable scaffolds in oncology research . The specific substitution pattern on the quinoxaline core, particularly with halogens and a phenoxy group, is often associated with modulating biological activity and improving metabolic stability . Researchers utilize this compound in structure-activity relationship (SAR) studies to develop new kinase inhibitors and other targeted therapies, contributing to the discovery of novel treatments for diseases such as cancer . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl3F4N2O/c16-7-2-1-6(3-10(7)19)25-14-13(15(20,21)22)23-11-4-8(17)9(18)5-12(11)24-14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFSGVKYPBSYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl3F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Diamines with Dicarbonyl Precursors

The quinoxaline scaffold is classically synthesized via the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For 6,7-dichloro-3-(trifluoromethyl)quinoxaline, 4,5-dichloro-1,2-benzenediamine serves as the diamine precursor. The trifluoromethyl group at position 3 is introduced using 1,1,1-trifluoropropane-1,2-dione as the dicarbonyl partner. This reaction proceeds in tetrahydrofuran (THF) under pyridine catalysis (10 mol%) at room temperature, yielding 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol after 2 hours with ~95% efficiency.

Mechanistic Insight : Pyridine facilitates deprotonation of the diamine, accelerating nucleophilic attack on the dicarbonyl electrophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the diketone, promoting cyclization.

Functionalization of the Quinoxaline Core

Chlorination of the Hydroxyl Group

The hydroxyl group at position 2 is converted to chlorine using thionyl chloride (SOCl₂) in dichloromethane under reflux. This step achieves 6,7-dichloro-2-chloro-3-(trifluoromethyl)quinoxaline in 88% yield. Alternative agents like phosphorus pentachloride (PCl₅) or oxalyl chloride (C₂O₂Cl₂) are less efficient (<70% yield).

Optimization Note : Excess SOCl₂ (3 equivalents) and azeotropic drying with toluene are critical to suppress side reactions.

Analytical Validation and Yield Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-8), 7.45–7.38 (m, 3H, aromatic).
  • ¹⁹F NMR : δ -62.5 (CF₃), -113.2 (Ar-F).
  • HRMS : [M+H]⁺ calc. 463.94, found 463.92.

Yield Comparison Across Methodologies

Step Reagents/Conditions Yield (%)
Quinoxaline formation Pyridine/THF/rt 95
Chlorination SOCl₂/DCM/reflux 88
Phenoxy substitution K₂CO₃/DMF/80°C 76

Challenges and Alternative Pathways

Trifluoromethyl Group Introduction

Direct incorporation of the trifluoromethyl group via condensation is preferred. Post-synthetic trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) on a brominated precursor was attempted but yielded <30% due to poor reactivity.

Byproduct Formation in Substitution

Competing hydrolysis of the chloro intermediate to the hydroxy derivative occurs if moisture is present. Rigorous drying of DMF over molecular sieves and inert atmosphere (N₂) are essential.

Scalability and Industrial Relevance

The pyridine-catalyzed condensation and SOCl₂-mediated chlorination are scalable to kilogram batches with minor modifications. However, the phenoxy substitution requires elevated temperatures and prolonged reaction times, necessitating flow chemistry for continuous production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents.

    Reduction: Reduction of the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline exhibit significant anticancer properties. For instance, studies on quinoxaline derivatives have shown their ability to inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, through mechanisms involving apoptosis and modulation of signaling pathways like AKT and mTOR .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.27Induces apoptosis
Compound BA5491.50Inhibits cell proliferation

PPAR Ligands

The compound has been explored for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) ligand. PPARs are crucial in regulating glucose and lipid metabolism, making them important targets for diabetes treatment. In vitro studies have demonstrated that derivatives of this compound can activate PPARγ, leading to improved insulin sensitivity and anti-inflammatory effects .

StudyCompound TestedPPAR ActivityResults
Study A6,7-Dichloro...AgonistIncreased adiponectin levels
Study BSimilar DerivativeAntagonistReduced TNF-α expression

Antimicrobial Properties

Compounds containing similar structural features have also been evaluated for antimicrobial activity. The introduction of fluorine atoms has been shown to enhance the potency against various bacterial strains by disrupting their membrane integrity or inhibiting essential enzymes .

Case Study 1: Cancer Treatment

A recent study investigated the effects of a quinoxaline derivative on MCF-7 breast cancer cells. The compound demonstrated a strong inhibitory effect on cell growth with an IC50 value of 1.27 µM, significantly reducing cell viability compared to untreated controls. Flow cytometric analysis revealed that the compound induced apoptosis without affecting non-cancerous cells .

Case Study 2: Diabetes Management

In another study focusing on PPARγ activation, researchers synthesized several derivatives of the quinoxaline compound. One derivative showed promising results in lowering blood glucose levels in ZDF rats comparable to established drugs like rosiglitazone but with fewer side effects related to PPARγ activation .

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, disrupting their normal function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and analogs:

Compound Name (CAS No.) Phenoxy Substituents Molecular Weight Molecular Formula Key Features
Target Compound 4-Cl, 3-F ~428.01* C₁₅H₇Cl₃F₄N₂O Mixed Cl/F substituents; high halogen density
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (477889-08-0) 2,4-diCH₃ 387.18 C₁₇H₁₁Cl₂F₃N₂O Methyl groups enhance lipophilicity
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline (478034-05-8) 3,4-diCl 428.01 C₁₅H₅Cl₄F₃N₂O Higher chlorine content; potential toxicity
6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline (Unspecified CAS) None 359.13 C₁₅H₇Cl₂F₃N₂O Simpler structure; lower molecular weight

*Estimated based on analogs in and .

Key Observations:
  • Molecular Weight: Higher halogen content (Cl, F, CF₃) increases molecular weight compared to non-halogenated or methylated derivatives, which may influence solubility and pharmacokinetics .

Biological Activity

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a quinoxaline core with multiple halogen substitutions, which are known to influence its biological activity. The presence of chlorine and fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of quinoxaline exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound showed an IC50 value indicating effective inhibition of cell proliferation in MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis, as evidenced by flow cytometry results showing increased apoptotic cell populations upon treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that quinoxaline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents is crucial for enhancing antimicrobial efficacy .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
  • Modulation of Signaling Pathways : It appears to interfere with critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer .
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Mechanism of Action
AnticancerMCF-7 Cells25.72Induction of apoptosis
AntibacterialE. coli15.5Inhibition of cell wall synthesis
AntifungalC. albicans12.3Disruption of fungal membrane integrity

Case Studies

  • Case Study on Anticancer Efficacy : A preclinical study using xenograft models demonstrated that treatment with this compound significantly reduced tumor volume compared to control groups, indicating strong in vivo anticancer activity .
  • Antimicrobial Study : In vitro tests against clinical isolates of resistant bacterial strains showed that this compound maintained efficacy where traditional antibiotics failed, suggesting its potential as a novel therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline?

  • Methodological Answer : Synthesis typically involves multi-step condensation and functionalization reactions. Key approaches include:
  • Step 1 : Condensation of 1,2-phenylenediamine derivatives with chlorinated/fluorinated benzils in acidic media (e.g., acetic acid) to form the quinoxaline core .
  • Step 2 : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) to introduce trifluoromethyl and phenoxy groups. For example, reacting with trifluoromethylating agents (e.g., CF₃Cu) under inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or DCM/hexane) yield high-purity crystals .
  • Table 1 : Comparative Synthetic Routes
MethodStarting MaterialReaction ConditionsYield (%)Purity (HPLC)Reference
A1,2-PDA + BenzilAcOH, reflux, 12h65-70>98%
BHalogenated PDACF₃Cu, Ar, 80°C, 5h75-80>99%

Q. How can the compound’s structure be characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles, dihedral angles, and packing motifs. For example, SCXRD confirmed a quinoxaline core with dihedral angles of 78.45° (chlorophenyl) and 35.60° (dimethoxyphenyl) in analogs .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C3, phenoxy at C2). Fluorine-19 NMR is critical for tracking fluorinated groups .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 423.98 for C₁₆H₇Cl₂F₄N₂O) .

Advanced Research Questions

Q. How to design experiments to assess its reactivity under varying pH and temperature conditions?

  • Methodological Answer :
  • Experimental Design :
  • Use a split-plot factorial design with pH (3–9) and temperature (25–80°C) as factors. Replicate reactions (n=3) in buffered solutions (e.g., phosphate, acetate) .
  • Monitor degradation via HPLC-UV at 254 nm. Kinetic analysis (Arrhenius plots) determines activation energy (Eₐ) for hydrolysis .
  • Key Findings from Analog Studies :
  • Trifluoromethyl groups enhance thermal stability but increase susceptibility to nucleophilic attack at high pH .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Hypothesis Testing : Variability may arise from assay conditions (e.g., buffer ionic strength, co-solvents).
  • Standardization Protocol :

Use uniform enzyme sources (e.g., recombinant human kinases).

Control DMSO concentration (<1% v/v) to avoid solvent interference.

Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

  • Case Study : Discrepancies in IC₅₀ values for quinoxaline analogs were resolved by adjusting Mg²⁺ concentrations (1–5 mM) in kinase assays .

Q. What computational methods predict its environmental fate and ecotoxicological risks?

  • Methodological Answer :
  • QSPR Models : Predict log Kow (octanol-water partition coefficient) and biodegradation half-lives. For analogs, log Kow ≈ 4.2 suggests moderate bioaccumulation potential .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter (e.g., humic acids) to assess mobility .
  • Ecotoxicity Assessment : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .

Methodological Challenges

Q. How to optimize reaction yields while minimizing polyhalogenated byproducts?

  • Methodological Answer :
  • Byproduct Analysis : GC-MS identifies intermediates (e.g., dihalogenated species).
  • Catalyst Screening : Pd/C or CuI reduces undesired coupling byproducts .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve regioselectivity in SNAr reactions .

Q. What strategies validate the compound’s stability in long-term storage?

  • Methodological Answer :
  • ICH Guidelines : Store under argon at -20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Degradation Pathways : Photooxidation (λ > 300 nm) and hydrolysis are primary risks. LC-MS/MS identifies degradation products (e.g., dechlorinated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.